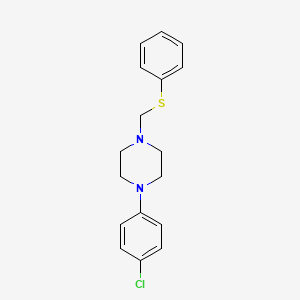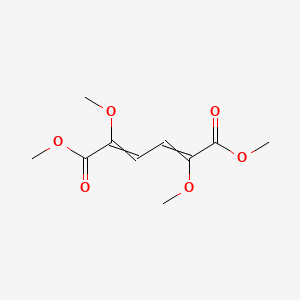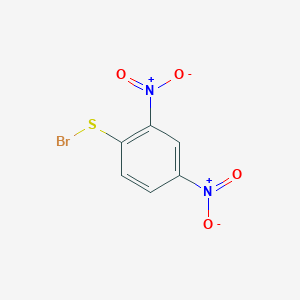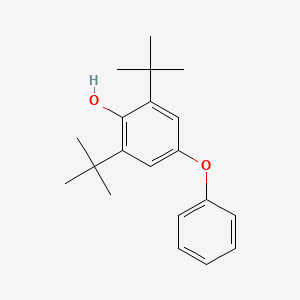
2,6-Di-tert-butyl-4-phenoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-phenoxyphenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are replaced by tert-butyl groups, and the hydrogen atom at the 4 position is replaced by a phenoxy group. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-phenoxyphenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst. The reaction is carried out at a temperature range of 100 to 110 degrees Celsius. The catalyst used in this process is often a phenyloxyorthotertbutylphenoxyhydroaluminum acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the alkylation of phenol with isobutylene, followed by hydrolysis of the catalyst and vacuum rectification of the alkylate. The final product is obtained through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-phenoxyphenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium at room temperature.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The oxidative dimerization of this compound results in the formation of complex dimeric structures.
Substitution: Depending on the electrophile used, various substituted phenoxyphenol derivatives can be formed.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-phenoxyphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 2,6-Di-tert-butyl-4-phenoxyphenol exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents the oxidation of other molecules. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxy radical formed during the antioxidant process. This compound can interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but lacks the phenoxy group, making it less effective as an antioxidant.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, which provides even greater steric hindrance and stability.
Butylated hydroxytoluene (BHT): A widely used antioxidant in the food industry, similar in function but with a different structural arrangement.
Uniqueness
2,6-Di-tert-butyl-4-phenoxyphenol is unique due to the presence of both tert-butyl groups and a phenoxy group, which together enhance its antioxidant properties and stability. This makes it particularly effective in applications where long-term stability and resistance to oxidation are crucial .
Propiedades
Número CAS |
6839-19-6 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-phenoxyphenol |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)16-12-15(22-14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 |
Clave InChI |
PAYAXQUETLOOMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


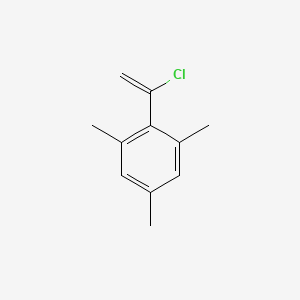
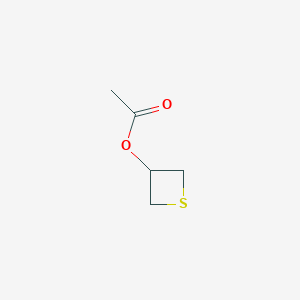
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
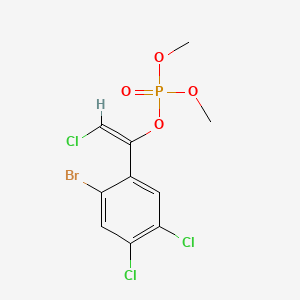
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

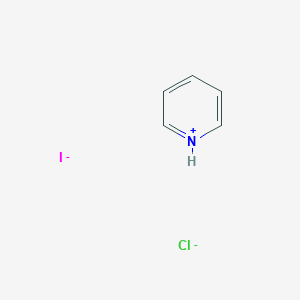
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
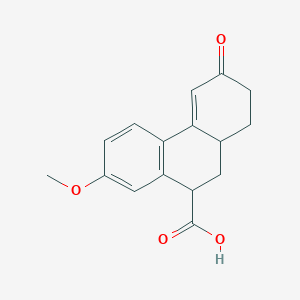
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
